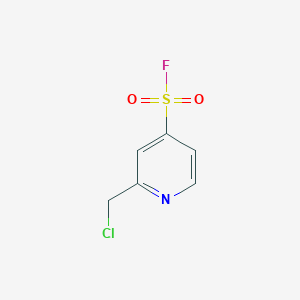

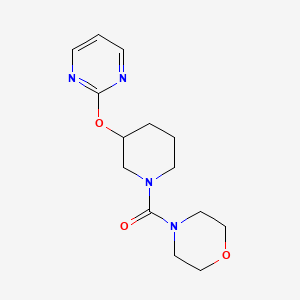

![molecular formula C9H14O4S3 B2948697 Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl- CAS No. 355120-40-0](/img/structure/B2948697.png)

Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propanoic acid, 2,2’-[carbonothioylbis(thio)]bis[2-methyl-], also known as 2,2’-[Carbonothioylbis(thio)]bis[2-methylpropanoic acid], is a chemical compound with the molecular formula C9H14O4S3 . It has an average mass of 282.400 Da and a monoisotopic mass of 282.005432 Da . This compound is also known by its IUPAC name, 2,2’- (Carbonothioyldisulfanediyl)bis (2-methylpropanoic acid) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.4 and a melting point of 178°C . It should be stored at room temperature, in a sealed and dry condition .Aplicaciones Científicas De Investigación

Antioxidant Properties

Propanoic acid, 2,2’-[carbonothioylbis(thio)]bis[2-methyl-] possesses strong sulfur-based structures, making it an effective antioxidant. Its ability to scavenge free radicals and protect against oxidative stress makes it valuable in biomedical research and pharmaceutical development .

Antimicrobial and Antifungal Activity

Researchers have investigated the compound’s antimicrobial and antifungal properties. It shows promise as an agent against bacterial and fungal infections. Its mode of action involves disrupting microbial cell membranes, making it a potential candidate for novel antimicrobial therapies .

Rubber Additive

Due to its sulfur-containing functional groups, this compound is used as a rubber additive. It enhances rubber properties, such as elasticity, durability, and resistance to environmental factors. Researchers continue to explore its impact on rubber formulations .

Corrosion Inhibition

In materials science, Propanoic acid, 2,2’-[carbonothioylbis(thio)]bis[2-methyl-] serves as a corrosion inhibitor. It protects metal surfaces from degradation caused by chemical reactions with corrosive agents. Its application extends to coatings, paints, and metal protection .

Polymer Stabilizer

The compound contributes to polymer stabilization. By preventing chain scission and oxidation, it enhances the longevity and performance of polymers. Researchers investigate its use in plastic manufacturing, adhesives, and coatings .

Biomedical Applications

Propanoic acid, 2,2’-[carbonothioylbis(thio)]bis[2-methyl-] is being explored for drug delivery systems and tissue engineering. Its biocompatibility and controlled release properties make it suitable for targeted therapies and scaffold materials in regenerative medicine .

Mecanismo De Acción

Target of Action

It is known that the compound is an organic sulfur compound , which suggests that it may interact with biological systems that are sensitive to sulfur-containing compounds.

Mode of Action

It is known that the compound has a strong sulfur-containing structure , which may contribute to its interactions with its targets.

Biochemical Pathways

Given its use as a preservative and antioxidant , it may be involved in pathways related to oxidative stress and preservation of biological materials.

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in organic solvents , which may influence its bioavailability and distribution within the body.

Result of Action

Given its use as a preservative and antioxidant , it may help to prevent oxidative damage and prolong the shelf-life of biological materials.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, it should be used in a well-ventilated area to avoid inhalation of gases . It should also be stored properly, away from sources of ignition and oxidizing agents .

Propiedades

IUPAC Name |

2-(2-carboxypropan-2-ylsulfanylcarbothioylsulfanyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4S3/c1-8(2,5(10)11)15-7(14)16-9(3,4)6(12)13/h1-4H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNUBPMMXWWWGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SC(=S)SC(C)(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl- | |

CAS RN |

355120-40-0 |

Source

|

| Record name | 2,2'-(Carbonothioyldisulfanediyl)bis(2-methylpropanoic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2948616.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone](/img/structure/B2948617.png)

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2948622.png)

![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2948626.png)

![N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2948630.png)

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2948633.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2948634.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2948636.png)

![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2948637.png)